molecular formula C12H14N2O2 B2516028 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone CAS No. 406169-89-9

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone

Cat. No.: B2516028
CAS No.: 406169-89-9
M. Wt: 218.256
InChI Key: WIICPNJMZBUWCV-UHFFFAOYSA-N
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Description

7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.
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Scientific Research Applications

Novel Schiff Bases and Fluorescent Properties

Quinolinone derivatives have been synthesized and studied for their structural characteristics and fluorescent properties. A series of Schiff bases derived from quinolinone showed diverse orientations and non-covalent interactions in their crystal structures, influencing their fluorescent behaviors. One compound exhibited strong fluorescence intensity, indicating potential applications in material science for developing fluorescent materials (Trávníček, Buchtík, & Němec, 2014).

Antimicrobial Activity

Quinolinone-based compounds have been evaluated for their antimicrobial properties. A study synthesized pyranoquinoline derivatives and tested their antibacterial activity against various bacteria, highlighting moderate effectiveness, especially against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Anticancer Potential

Research into quinolinone derivatives has also explored their anticancer activities. These compounds' structural features have been linked to their inhibitory effects on cancer cell growth, suggesting a promising area for developing novel anticancer agents (Beker & Yıldırım, 2021).

Synthesis Techniques and Applications

Efficient synthesis methods for quinolinone derivatives enable the exploration of their biological and chemical properties. For instance, microwave-assisted synthesis has been applied to create quinoline alkaloids, offering a fast and convenient method for producing these compounds, which could have various biological activities (Nadaraj, Selvi, & Sasi, 2006).

Kinase Inhibition for Therapeutic Applications

Quinolinone carboxamides have been identified as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase, demonstrating selectivity and bioavailability suitable for oral administration. This discovery opens new avenues for therapeutic interventions in diseases where ATM kinase plays a critical role (Degorce et al., 2016).

Safety and Hazards

The safety data sheet for “7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIICPNJMZBUWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C=C2COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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